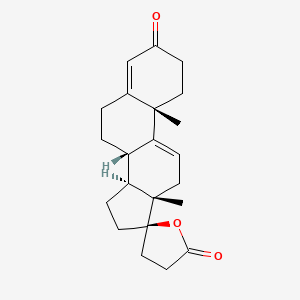
Flurbiprofen Acid Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen Acid Chloride is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the phenylalkanoic acid family. Flurbiprofen is primarily used to treat inflammation and pain associated with conditions such as arthritis and dental pain . This compound is an important intermediate in the synthesis of various pharmaceuticals and chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coupling Reaction: One method involves the coupling reaction of 2-(4-amino-3-fluorophenyl) ethyl propionate with benzene to obtain 2-(2-fluoro-4-biphenyl) ethyl propionate. This is followed by diazotization using sodium nitrite or isoamyl nitrite and dehydration with silica gel.
Grignard Reaction: Another method involves reacting 2-fluoro-4-bromobiphenyl with metal magnesium to prepare (2-fluoro-[1,1’-biphenyl]-4-yl) magnesium bromide.
Industrial Production Methods
The industrial production of flurbiprofen typically involves the Grignard reaction due to its simplicity, safety, and cost-effectiveness. The process avoids high-risk reagents and uses readily available chemical reagents, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Nucleophilic Substitution: Flurbiprofen Acid Chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by a nucleophile, forming various derivatives.
Hydrolysis: The compound can be hydrolyzed to form flurbiprofen and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols.
Hydrolysis: This reaction is usually carried out in the presence of water or aqueous base under reflux conditions.
Major Products
Nucleophilic Substitution: Produces various flurbiprofen derivatives depending on the nucleophile used.
Hydrolysis: Produces flurbiprofen and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Flurbiprofen Acid Chloride has a wide range of applications in scientific research:
Wirkmechanismus
Flurbiprofen Acid Chloride exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition results in decreased formation of prostaglandin precursors, leading to reduced inflammation, pain, and fever . Additionally, it may alter lymphocyte activity, inhibit neutrophil aggregation, and decrease proinflammatory cytokine levels .
Vergleich Mit ähnlichen Verbindungen
Flurbiprofen Acid Chloride is structurally and pharmacologically related to other NSAIDs such as fenoprofen, ibuprofen, and ketoprofen . These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific clinical applications. For example:
Fenoprofen: Similar anti-inflammatory and analgesic effects but with a shorter half-life.
Ketoprofen: Known for its potent anti-inflammatory effects and used in the treatment of various inflammatory conditions.
This compound is unique due to its specific structural modifications, which enhance its reactivity and make it a valuable intermediate in pharmaceutical synthesis .
Eigenschaften
Molekularformel |
C15H12ClFO |
|---|---|
Molekulargewicht |
262.70 g/mol |
IUPAC-Name |
2-(3-fluoro-4-phenylphenyl)propanoyl chloride |
InChI |
InChI=1S/C15H12ClFO/c1-10(15(16)18)12-7-8-13(14(17)9-12)11-5-3-2-4-6-11/h2-10H,1H3 |
InChI-Schlüssel |
MLSJPUAYWASKDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclobutyl-17-ethyl-17-hydroxy-6,8-dioxa-12,22-diazahexacyclo[11.10.0.03,11.05,9.014,22.016,20]tricosa-1,3,5(9),10,12,14,16(20)-heptaene-18,21-dione](/img/structure/B13420903.png)











